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molecular formula C17H15NO3 B8530885 3-Phenyl-5,7-dimethoxyquinoline-2(1H)-one

3-Phenyl-5,7-dimethoxyquinoline-2(1H)-one

Cat. No. B8530885
M. Wt: 281.30 g/mol
InChI Key: ZWLSXHYTGYVCSY-UHFFFAOYSA-N
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Patent
US06593342B1

Procedure details

1.52 g (9.9 mmol) of 3,5-dimethoxyaniline and 2.30 g (12 mmol, 1.2 eq) of ethyl (α-formylphenylacetate are mixed together in a round-bottomed flask under a nitrogen atmosphere. The medium is stirred for 1 h at room temperature. A solution of trimethylsilyl polyphosphate (PPSE), freshly prepared from 4.56 g (0.03 mol) of P2O5, 10.9 ml (0.17 mol) of hexamethyldisiloxane and 50 ml of 1,2-dichloroethane, is added. The final mixture is maintained at 100° C. for 2 h. The heating is stopped and ice is then added to the reaction mixture. This mixture is then neutralized by addition of saturated sodium hydrogen carbonate solution (portionwise addition, exothermic reaction). The product is extracted with dichloromethane (large amount to be used). The organic phase is dried over MgSO4 and then evaporated under reduced pressure. The residue is taken up in ethyl acetate, which causes precipitation of the desired compound. The final product is isolated by filtration through a sinter funnel. After partial concentration of the filtrate, the final product reprecipitates. The solid is reisolated by filtration, this operation being repeated several times. Compound 34 (444 mg) is obtained in a yield of 16%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
α-formylphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.56 g
Type
reactant
Reaction Step Two
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].[CH:12]([CH:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:15]([O-])=O)=[O:13].C[Si](OP(=O)=O)(C)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si](C)(C)O[Si](C)(C)C.C(=O)([O-])O.[Na+]>ClCCCl>[CH3:11][O:10][C:8]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:7]=1[CH:15]=[C:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12](=[O:13])[NH:6]2 |f:5.6|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
α-formylphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(C(=O)[O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)OP(=O)=O
Name
Quantity
4.56 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
10.9 mL
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The medium is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
ice is then added to the reaction mixture
ADDITION
Type
ADDITION
Details
portionwise addition, exothermic reaction)
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane (large amount to be used)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
precipitation of the desired compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2C=C(C(NC2=CC(=C1)OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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